2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide
Overview
Description
2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a complex organic compound featuring a furan ring substituted with a cyano group and a nitrophenyl group
Preparation Methods
The synthesis of 2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method involves the condensation of 5-(2-nitrophenyl)furan-2-carboxaldehyde with malononitrile under basic conditions to form the corresponding cyano-substituted furan derivative. This intermediate is then subjected to further reactions to introduce the amide functionality, resulting in the final product .
Chemical Reactions Analysis
2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Scientific Research Applications
2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are key functional groups that interact with enzymes and proteins, potentially inhibiting their activity. The furan ring provides a stable scaffold that enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 2-Cyano-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide include:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also features a furan ring substituted with a nitrophenyl group, but with a different functional group (fluoro instead of cyano).
(E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: This compound has a similar furan ring structure but with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c15-8-9(14(16)18)7-10-5-6-13(21-10)11-3-1-2-4-12(11)17(19)20/h1-7H,(H2,16,18)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATDFYNGRLLOOX-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329282 | |
Record name | (E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26657707 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302552-93-8 | |
Record name | (E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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